molecular formula C24H21N5OS B2967648 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide CAS No. 2034257-96-8

1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2967648
CAS No.: 2034257-96-8
M. Wt: 427.53
InChI Key: WGGDTNZOBYOMPH-UHFFFAOYSA-N
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Description

1-(6-Phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Core:

    • Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes a nucleophilic aromatic substitution with phenylboronic acid in the presence of a palladium catalyst to form 6-phenylpyrimidine.
  • Thiazole Synthesis:

    • The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea, followed by cyclization.
  • Azetidine Ring Formation:

    • The azetidine ring can be formed by cyclization of an appropriate amino alcohol with a halogenated carboxylic acid derivative.
  • Coupling Reactions:

    • The final coupling of the pyrimidine, thiazole, and azetidine moieties is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the thiazole or azetidine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the amide bond or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include oxidized or reduced derivatives, substituted aromatic compounds, and modified azetidine rings.

Scientific Research Applications

1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    1-(6-Phenylpyrimidin-4-yl)-N-(benzyl)azetidine-3-carboxamide: Similar structure but lacks the thiazole ring.

    1-(6-Phenylpyrimidin-4-yl)-N-((2-thienyl)methyl)azetidine-3-carboxamide: Contains a thiophene ring instead of a thiazole ring.

Uniqueness: 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is unique due to the presence of both the thiazole and azetidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c30-23(25-12-20-15-31-24(28-20)18-9-5-2-6-10-18)19-13-29(14-19)22-11-21(26-16-27-22)17-7-3-1-4-8-17/h1-11,15-16,19H,12-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGDTNZOBYOMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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